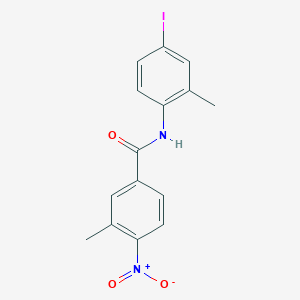![molecular formula C14H23N3O2 B4933811 2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933811.png)
2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide
描述
2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide, also known as AICAR, is a synthetic nucleoside that has been used in scientific research for its ability to activate AMP-activated protein kinase (AMPK). This activation of AMPK has been shown to have a variety of biochemical and physiological effects, making AICAR a valuable tool in the study of metabolic disorders, cancer, and cardiovascular disease.
作用机制
2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide activates AMPK by mimicking the effects of an increase in cellular AMP levels. This leads to the activation of AMPK, which in turn leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This activation of AMPK also leads to the inhibition of mTOR, a protein that plays a crucial role in regulating cell growth and proliferation.
Biochemical and Physiological Effects:
The activation of AMPK by this compound has been shown to have a variety of biochemical and physiological effects. These include increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress. In addition, this compound has been shown to have cardioprotective effects, making it a potential treatment for cardiovascular disease.
实验室实验的优点和局限性
One advantage of using 2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide in lab experiments is its ability to activate AMPK, which can lead to a variety of effects that are relevant to the study of metabolic disorders and other diseases. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide. One area of research is the potential use of this compound as a treatment for metabolic disorders such as diabetes and obesity. Another area of research is the potential use of this compound as a cardioprotective agent. Additionally, there is ongoing research into the mechanism of action of this compound and its effects on cellular metabolism.
合成方法
2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide can be synthesized through a multistep process starting with commercially available compounds. The synthesis involves the reaction of 1-adamantylamine with ethyl chloroformate to form 3-ethyl-1-adamantyl carbamate. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to form the final product, this compound.
科学研究应用
2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide has been extensively studied for its ability to activate AMPK, a protein kinase that plays a crucial role in regulating cellular metabolism. Activation of AMPK by this compound has been shown to have a variety of effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This makes this compound a valuable tool in the study of metabolic disorders such as diabetes and obesity.
属性
IUPAC Name |
[(3-ethyladamantane-1-carbonyl)amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-2-13-4-9-3-10(5-13)7-14(6-9,8-13)11(18)16-17-12(15)19/h9-10H,2-8H2,1H3,(H,16,18)(H3,15,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBBCSHJQQHJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)C(=O)NNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327821 | |
| Record name | [(3-ethyladamantane-1-carbonyl)amino]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667052 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
351328-28-4 | |
| Record name | [(3-ethyladamantane-1-carbonyl)amino]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenylpropyl)piperazine](/img/structure/B4933735.png)


![1-(4-bromophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4933786.png)
![N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4933794.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B4933799.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933807.png)

![2-[5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4933831.png)

![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B4933856.png)
![1-[2-(4-chlorophenyl)ethyl]-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4933860.png)
![3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4933861.png)
